Vasopressin antagonist 1867

Vasopressin Receptor Receptor Subtype Selectivity Stress and HPA Axis

Vasopressin antagonist 1867 (CAS 909391-88-4, Compound 12i) is a non-peptide, small-molecule antagonist of the human vasopressin V1b receptor. It demonstrates potent inhibitory activity with an IC50 of 3 nM and is distinguished by its >1000-fold selectivity for the V1b receptor over the closely related V1a, V2, and oxytocin (OT) receptors.

Molecular Formula C28H36N4O4
Molecular Weight 492.6 g/mol
Cat. No. B2979605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasopressin antagonist 1867
Molecular FormulaC28H36N4O4
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=C2)OCCCN3CCCCC3)C4=CC(=CC=C4)OC
InChIInChI=1S/C28H36N4O4/c1-20(2)29-26(33)19-32-27(21-9-7-10-22(17-21)35-3)30-25-12-11-23(18-24(25)28(32)34)36-16-8-15-31-13-5-4-6-14-31/h7,9-12,17-18,20H,4-6,8,13-16,19H2,1-3H3,(H,29,33)
InChIKeyNQOZPTYIJQUKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Vasopressin Antagonist 1867: A Highly Selective, Orally Available Non-Peptide V1b Receptor Antagonist for Stress-Related Research


Vasopressin antagonist 1867 (CAS 909391-88-4, Compound 12i) is a non-peptide, small-molecule antagonist of the human vasopressin V1b receptor. It demonstrates potent inhibitory activity with an IC50 of 3 nM and is distinguished by its >1000-fold selectivity for the V1b receptor over the closely related V1a, V2, and oxytocin (OT) receptors [1][2]. This compound is part of a novel class of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives specifically optimized for V1b antagonism [3]. Its high purity (>98%) and oral bioavailability make it a critical tool for studying the role of V1b receptors in the hypothalamic-pituitary-adrenal (HPA) axis, stress, anxiety, and depression, without off-target effects on other vasopressin or oxytocin pathways [1].

Why Vasopressin Antagonist 1867 Cannot Be Interchanged with Other V1b or Broad-Spectrum Antagonists


Not all vasopressin receptor antagonists are functionally equivalent, and substituting Vasopressin antagonist 1867 with another V1b candidate like SSR149415 or a V2-dominant antagonist like Tolvaptan will lead to significantly different experimental or therapeutic outcomes due to critical disparities in receptor subtype selectivity and off-target profiles. Vasopressin antagonist 1867 is unique for its exceptionally high selectivity for the V1b receptor (IC50 = 3 nM) with no significant binding to V1a, V2, or oxytocin receptors at concentrations exceeding 100 µM [1][2]. In contrast, SSR149415 (Nelivaptan) has been characterized as a mixed V1b/oxytocin receptor antagonist, with only an ~3-fold selectivity for human V1b over oxytocin receptors, introducing significant oxytocinergic confounds [2]. Similarly, Tolvaptan is highly selective for the V2 receptor and exhibits no activity at V1b, rendering it entirely unsuitable for V1b-mediated pathway studies . This dramatic difference in selectivity means that only Vasopressin antagonist 1867 provides a truly specific pharmacological probe for isolating V1b receptor function without cross-talk from other AVP/OT systems.

Quantitative Differentiation of Vasopressin Antagonist 1867: Head-to-Head Selectivity and Potency Comparisons


Unmatched V1b Selectivity: >1000-Fold Window Against All Related Receptors vs. SSR149415's Mixed V1b/OT Profile

Vasopressin antagonist 1867 exhibits an exceptional selectivity profile that is not replicated by the commonly used V1b antagonist SSR149415. The target compound shows no detectable binding to human V1a, V2, or oxytocin (OT) receptors at concentrations up to 100 µM, resulting in a >1000-fold selectivity window over the V1b IC50 of 3 nM [1][2]. In contrast, SSR149415 is a mixed V1b/oxytocin receptor antagonist, with a pKi of 9.34 (Ki ≈ 4.6 nM) at hV1b and a pKi of 8.82 (Ki ≈ 15 nM) at hOT, yielding a selectivity ratio of only ~3.3-fold [2]. This means SSR149415 will significantly engage oxytocin receptors at concentrations near its V1b IC50, whereas Vasopressin antagonist 1867 will not.

Vasopressin Receptor Receptor Subtype Selectivity Stress and HPA Axis

Superior Binding Affinity for the Human V1b Receptor Compared to the First-Generation V1b Antagonist SSR149415

Vasopressin antagonist 1867 demonstrates a meaningfully higher binding affinity for the human V1b receptor compared to the well-known first-generation antagonist SSR149415. The target compound exhibits an IC50 of 3 nM in a whole-cell binding assay using CHO cells expressing the human V1b receptor [1]. In contrast, SSR149415 shows a Ki value of 4.6 nM at the same human receptor under similar conditions [2]. This represents a 1.53-fold improvement in potency, indicating that Vasopressin antagonist 1867 reaches target engagement at lower concentrations, which is a critical advantage for in vivo studies where dosing is often limited by solubility and toxicity.

Binding Affinity Drug Discovery Vasopressin V1b Receptor

Orally Bioavailable Non-Peptide Scaffold: A Prerequisite for In Vivo Behavioral and Chronic Stress Research

Vasopressin antagonist 1867 is a non-peptide, quinazolinone-derived small molecule, which confers significant advantages over peptide-based vasopressin antagonists. It is described as an orally available and selective V1b receptor antagonist [1]. This is a crucial differentiator from peptide V1b antagonists like d[Cha4]AVP, which lack oral bioavailability and require invasive administration routes such as intracerebroventricular injection for central nervous system studies [2]. While specific oral bioavailability (%F) data remains proprietary, its molecular weight (492.61 g/mol) and calculated hydrogen bond acceptor count (6) align with Lipinski's Rule of Five for drug-likeness, supporting its classification as an orally active agent suitable for repeated dosing in chronic stress models .

Oral Bioavailability Non-Peptide Antagonist In Vivo Pharmacology

Validated Purity (>98%) and Long-Term Stability: Ensuring Reproducible Results Across Study Timelines

Sourcing a research tool with verified purity and defined stability is critical for experimental reproducibility. Vasopressin antagonist 1867 is supplied with a guaranteed purity of >98% (or 99% from select vendors) [1][2]. This specification is superior to many custom-synthesized analogs, which may be provided without stringent QC. Furthermore, its stability profile is explicitly documented: the compound is stable for 36 months when stored in lyophilized form at -20°C, and for 6 months in solution at -20°C [1]. This reduces the risk of potency loss during long-term studies, a factor often overlooked for alternative in-house or early-stage compounds.

Compound Purity Stability Laboratory Procurement

Optimal Use Cases for Vasopressin Antagonist 1867 Based on Its Validated Selectivity and Oral Bioavailability


Isolation of V1b Receptor Function in HPA Axis Dysfunction Models

Its >1000-fold selectivity over V1a, V2, and OT receptors makes Vasopressin antagonist 1867 the definitive tool for experiments requiring unambiguous attribution of effects to the V1b receptor. In rodent models of chronic stress or depression, where both vasopressinergic and oxytocinergic systems are activated, this compound avoids the confounding oxytocinergic activity inherent to SSR149415, which binds to the oxytocin receptor with only 3-fold lower affinity [1]. It is the optimal choice for elucidating V1b-specific signaling pathways in ACTH release without cross-signaling interference.

Oral Dosing Regimens for Chronic Behavioral Studies

The oral bioavailability of Vasopressin antagonist 1867, a property not shared by peptide-based antagonists, makes it the preferred agent for long-term, repeated-dosing studies in conscious animals [1]. Protocols investigating the effects of sustained V1b blockade on anxiety-like behavior or cognitive function over weeks can be performed via oral gavage, reducing animal handling stress and enabling a more clinically relevant route of administration compared to injectable alternatives.

Chemical Biology and Tool Compound Research in V1b Receptor Pharmacology

As a well-characterized, highly pure (>98%) compound with a known chemical scaffold (quinazolinone), Vasopressin antagonist 1867 is ideally suited as a positive control in high-throughput screening (HTS) campaigns and for use as a reference standard in the development of novel V1b radioligands or PET tracers [2]. Its validated stability (36 months at -20°C) ensures it can serve as a reliable benchmark across multiple assay batches and project timelines.

Comparative Efficacy Studies Against First-Generation V1b Antagonists

Vasopressin antagonist 1867 serves as a superior comparator for benchmarking new V1b antagonists. Its 1.5-fold higher affinity for the human V1b receptor compared to SSR149415 and its vastly superior selectivity window make it a more stringent standard for evaluating the target engagement and specificity of next-generation candidates [1][2]. Studies aiming to demonstrate an improved therapeutic index for a new V1b antagonist can use this compound to set a high efficacy and selectivity baseline.

Quote Request

Request a Quote for Vasopressin antagonist 1867

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.